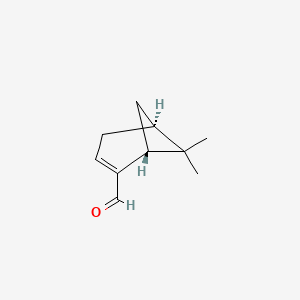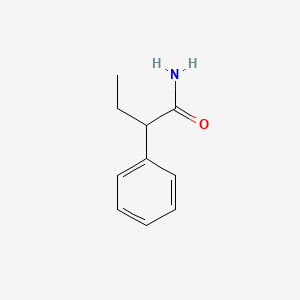
2-苯丁酰胺
描述
这些是脂肪酸的羧酸酰胺衍生物,由脂肪酸和胺形成 。苯丁酰胺以其在化学、生物学和医药等各个领域的应用而闻名。
科学研究应用
苯丁酰胺在科学研究中具有广泛的应用:
化学: 用作合成各种有机化合物的先驱。
生物学: 研究其对细胞过程和代谢途径的影响。
医药: 研究其潜在的治疗用途,包括其在调节生物活性中的作用。
工业: 用于生产特种化学品和材料.
安全和危害
2-Phenylbutyramide is moderately toxic by ingestion and is a poison by the intravenous route . When heated to decomposition, it emits toxic vapors of NOx . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
作用机制
苯丁酰胺的作用机制涉及其与特定分子靶点和途径的相互作用。已知它可以调节酶活性并影响代谢过程。 确切的分子靶点可能因具体应用和使用环境而异 .
生化分析
Biochemical Properties
2-Phenylbutyramide plays a significant role in biochemical reactions, particularly as an antihypercholesterolemia agent . It acts as a hypolipaemic agent, which means it helps in reducing high levels of cholesterol in the body. The compound interacts with various enzymes and proteins involved in lipid metabolism. For instance, it has been shown to inhibit DNA synthesis and N-acetylation of 2-aminofluorene in human colon tumor cells . These interactions suggest that 2-Phenylbutyramide may have potential therapeutic applications in managing cholesterol levels and possibly in cancer treatment.
Cellular Effects
2-Phenylbutyramide has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In human colon tumor cells, 2-Phenylbutyramide inhibits DNA synthesis, which can lead to growth arrest and apoptosis of cancer cells . This indicates that the compound may have anti-cancer properties by interfering with the proliferation of tumor cells. Additionally, its role in lipid metabolism suggests that it may impact cellular lipid homeostasis and related metabolic pathways.
Molecular Mechanism
The molecular mechanism of 2-Phenylbutyramide involves its interactions with various biomolecules. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it inhibits N-acetylation of 2-aminofluorene, which is a crucial step in the metabolism of certain carcinogens . This inhibition can result in reduced formation of toxic metabolites and decreased DNA damage. Furthermore, 2-Phenylbutyramide may modulate gene expression by affecting transcription factors and signaling pathways involved in lipid metabolism and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylbutyramide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Phenylbutyramide is moderately toxic by ingestion and can emit toxic vapors when heated to decomposition . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in lipid metabolism and potential toxic effects on cells.
Dosage Effects in Animal Models
The effects of 2-Phenylbutyramide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on lipid metabolism and cholesterol levels. At higher doses, it can be toxic and cause adverse effects. For instance, the LD50 (lethal dose for 50% of the population) for oral ingestion in rats is greater than 500 mg/kg . This indicates that while 2-Phenylbutyramide has potential therapeutic applications, careful consideration of dosage is crucial to avoid toxicity.
Metabolic Pathways
2-Phenylbutyramide is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and breakdown of lipids. The compound’s role as a hypolipaemic agent suggests that it may influence metabolic flux and metabolite levels in pathways such as fatty acid oxidation and cholesterol biosynthesis . Understanding these interactions can provide insights into its potential therapeutic applications and effects on metabolic health.
Transport and Distribution
The transport and distribution of 2-Phenylbutyramide within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects and potential toxicity. Studies have shown that 2-Phenylbutyramide can reduce mucosal inflammation and regulate transepithelial fluid transport in the intestines . These effects suggest that the compound may have a role in modulating intestinal health and function.
Subcellular Localization
The subcellular localization of 2-Phenylbutyramide can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications. For example, 2-Phenylbutyramide’s interactions with enzymes involved in lipid metabolism may occur in organelles such as the endoplasmic reticulum and mitochondria, where lipid synthesis and oxidation take place .
准备方法
合成路线和反应条件
苯丁酰胺可以通过多种方法合成。一种常用的方法是将丁酸与氨或胺在受控条件下反应。 该反应通常需要催化剂,并在高温下进行以促进酰胺键的形成 .
工业生产方法
苯丁酰胺的工业生产通常涉及使用与实验室环境中类似方法的大规模合成,但针对更高的产量和效率进行了优化。 该过程可能包括纯化和结晶等步骤,以获得最终产物的纯形式 .
化学反应分析
反应类型
苯丁酰胺会发生各种化学反应,包括:
氧化: 苯丁酰胺可以被氧化形成相应的羧酸。
还原: 苯丁酰胺的还原可以生成伯胺。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂之类的还原剂。
形成的主要产物
氧化: 丁酸衍生物。
还原: 伯胺。
取代: 具有不同官能团的取代酰胺.
相似化合物的比较
类似化合物
丁酰胺: 丁酸的更简单的酰胺衍生物。
苯丁酰胺: 包含连接到丁酰胺结构上的苯基。
己基丁酰胺: 包含连接到丁酰胺结构上的己基.
独特性
苯丁酰胺由于其特定的结构特征和由此产生的化学性质而独一无二。 它能够进行各种化学反应及其在不同领域的应用使其成为研究和工业用途的宝贵化合物 .
属性
IUPAC Name |
2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFGQCCHVMMMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870423 | |
| Record name | (+/-)-2-Phenylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-26-6 | |
| Record name | 2-Phenylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylbutyramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylbutyramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-2-Phenylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLBUTYRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J95WO7W7D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1677581.png)
![5-thiophen-2-yl-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1677582.png)
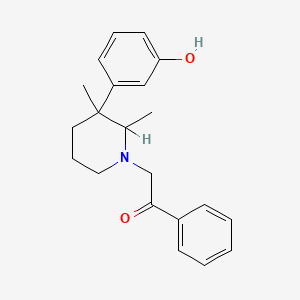
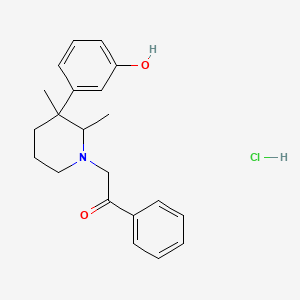


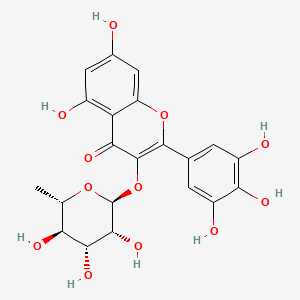

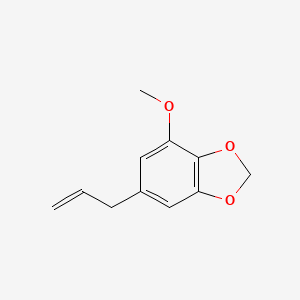
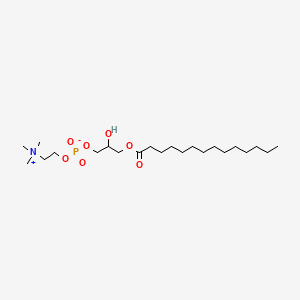
![[(1R,3S,7R,9S,12R,14R,15S,16S,17R,20Z,23E,28S)-28-hydroxy-10,16-dimethyl-4,19-dioxospiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,23-triene-15,2'-oxirane]-9-yl] acetate](/img/structure/B1677599.png)
